



Application Notes and Protocols for Mass Spectrometry Analysis of JNK1 Ubiquitination

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Compound of Interest		
Compound Name:	PROTAC JNK1-targeted-1	
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Introduction

c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a variety of cellular processes including stress response, inflammation, apoptosis, and cell proliferation.[1] The activity of JNK1 is tightly regulated by a series of post-translational modifications, among which ubiquitination has emerged as a key mechanism for controlling its stability, activity, and signaling functions. The ubiquitin-proteasome system (UPS) mediates the degradation of many cellular proteins, and dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2]

Mass spectrometry-based proteomics has become an indispensable tool for the detailed investigation of protein ubiquitination.[3] These powerful techniques enable the identification of specific ubiquitination sites, the characterization of polyubiquitin chain linkages, and the quantification of changes in ubiquitination levels in response to various stimuli or in different disease states.[3][4] This application note provides detailed protocols and methodologies for the analysis of JNK1 ubiquitination using mass spectrometry, aimed at researchers, scientists, and drug development professionals.

JNK1 Ubiquitination Signaling Pathway

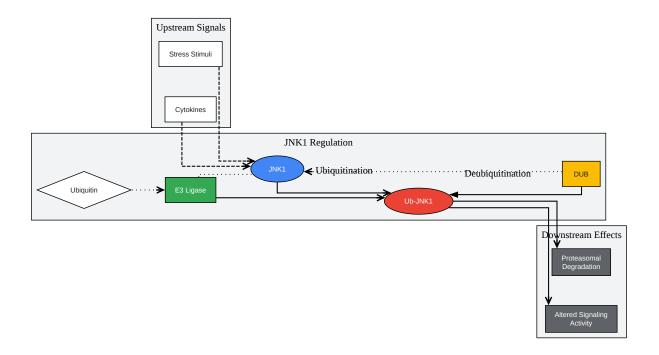


Methodological & Application

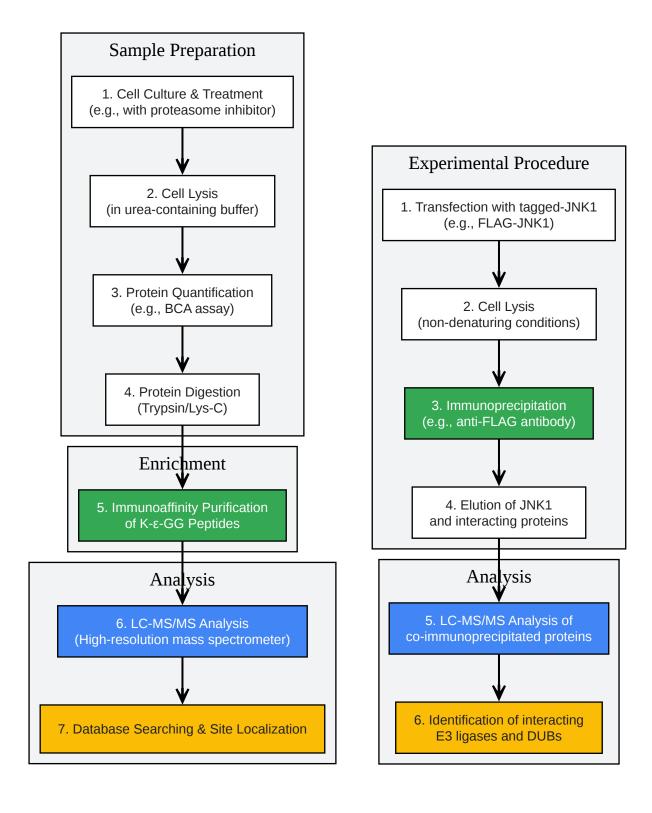
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The ubiquitination of JNK1 is a dynamic process regulated by the interplay of E3 ubiquitin ligases and deubiquitinating enzymes (DUBs). E3 ligases catalyze the covalent attachment of ubiquitin to JNK1, while DUBs reverse this modification. The type of ubiquitin linkage (e.g., K48-linked for proteasomal degradation or K63-linked for signaling roles) determines the functional outcome for JNK1.









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- 3. Quantitative proteomics to decipher ubiquitin signaling PMC [pmc.ncbi.nlm.nih.gov]
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